An In-depth Technical Guide to Bis(4-bromophenyl)phenylphosphine oxide: Synthesis, Properties, and Applications
An In-depth Technical Guide to Bis(4-bromophenyl)phenylphosphine oxide: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of Bis(4-bromophenyl)phenylphosphine oxide, a versatile bifunctional molecule of significant interest in synthetic chemistry. Tailored for researchers, medicinal chemists, and materials scientists, this document delves into the core chemical properties, synthetic methodologies, and key applications of this important organophosphorus compound.
Core Molecular Profile and Physicochemical Properties
Bis(4-bromophenyl)phenylphosphine oxide is a triarylphosphine oxide distinguished by a central phosphorus(V) atom double-bonded to an oxygen atom and single-bonded to one phenyl and two 4-bromophenyl rings. This structure provides two key features for synthetic manipulation: a highly polar and stable phosphine oxide core, and two reactive carbon-bromine bonds positioned for cross-coupling reactions.
The fundamental properties of the compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 93869-52-4 | [1] |
| Molecular Formula | C₁₈H₁₃Br₂OP | [2] |
| Molecular Weight | 436.08 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 152-156 °C | [3] (from Echemi) |
| Solubility | Very soluble in DMF; soluble in methanol; sparingly soluble in glacial acetic acid; very slightly soluble in chloroform; practically insoluble in water. | [3] (from Echemi) |
| Storage | 2-8 °C, under inert atmosphere (Argon charged) |
Synthesis of Bis(4-bromophenyl)phenylphosphine oxide
The synthesis of triarylphosphine oxides like Bis(4-bromophenyl)phenylphosphine oxide typically involves the formation of three phosphorus-carbon bonds followed by the creation of the phosphoryl (P=O) group. A common and effective strategy employs the reaction of a phosphorus halide with an organometallic reagent, such as a Grignard or organolithium reagent.
Representative Synthetic Protocol: Grignard-Based Approach
This protocol is a representative method based on established procedures for analogous triarylphosphine oxides. The causality behind this two-step approach is efficiency: the Grignard reaction is a robust method for forming P-C bonds, and subsequent oxidation of the phosphine intermediate is typically high-yielding and straightforward.
Step 1: Synthesis of Bis(4-bromophenyl)phenylphosphine
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Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a pressure-equalizing dropping funnel is charged with magnesium turnings (2.1 equivalents) and placed under an inert argon atmosphere.
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Grignard Formation: A solution of 1,4-dibromobenzene (2.0 equivalents) in anhydrous tetrahydrofuran (THF) is added dropwise to initiate the Grignard reaction. Gentle heating may be required.
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Phosphine Addition: Once the Grignard reagent has formed, the reaction mixture is cooled to 0 °C. A solution of dichlorophenylphosphine (1.0 equivalent) in anhydrous THF is added dropwise. The choice of a dichlorophosphine allows for the sequential addition of two aryl groups.
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Workup: After complete addition, the reaction is allowed to warm to room temperature and stirred overnight. The reaction is then carefully quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
Step 2: Oxidation to Bis(4-bromophenyl)phenylphosphine oxide
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Dissolution: The crude phosphine from Step 1 is dissolved in acetone or dichloromethane.
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Oxidation: The solution is cooled to 0 °C, and a 30% aqueous solution of hydrogen peroxide (H₂O₂) (1.5 equivalents) is added dropwise. The use of H₂O₂ is favored as it is an inexpensive and powerful oxidant, with water as its only byproduct.
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Monitoring & Workup: The reaction is monitored by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy until the starting phosphine is consumed. The solvent is then partially removed under reduced pressure, and the product is partitioned between ethyl acetate and water.
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Purification: The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The resulting crude solid is purified by recrystallization (e.g., from ethanol or an ethyl acetate/hexane mixture) to yield pure Bis(4-bromophenyl)phenylphosphine oxide.
Synthetic Workflow Diagram
Caption: Synthetic workflow for Bis(4-bromophenyl)phenylphosphine oxide.
Spectroscopic Characterization
| Technique | Expected Data |
| ³¹P NMR | δ ≈ 28-33 ppm (in CDCl₃). This downfield shift is characteristic of pentavalent phosphorus in an electron-rich aromatic environment.[5][6] |
| ¹H NMR | δ ≈ 7.4-7.8 ppm (multiplets, 13H). The aromatic protons of the phenyl and bromophenyl rings will appear as a complex series of overlapping multiplets. |
| ¹³C NMR | δ ≈ 125-140 ppm. Expect multiple signals in the aromatic region. Key signals include the ipso-carbons attached to phosphorus, which will exhibit large C-P coupling constants (JC-P ≈ 100-110 Hz).[4][5] |
| FT-IR | ν ≈ 1180-1200 cm⁻¹ (strong, P=O stretch); ν ≈ 1000-1100 cm⁻¹ (C-Br stretch). |
| Mass Spec (ESI) | m/z = 434.91 [M+H]⁺, exhibiting a characteristic isotopic pattern due to the two bromine atoms.[2] |
Reactivity and Synthetic Utility
The utility of Bis(4-bromophenyl)phenylphosphine oxide stems from its dual reactivity. The phosphine oxide group acts as a stable, polar anchor, while the C-Br bonds serve as versatile handles for molecular elaboration, primarily through palladium-catalyzed cross-coupling reactions.
Key Reactive Sites
The molecule's reactivity can be conceptually divided as shown below. The aryl bromide positions are electrophilic sites ripe for oxidative addition by a low-valent palladium catalyst, making them ideal for reactions like Suzuki, Heck, or Buchwald-Hartwig amination. The phosphine oxide oxygen is a potent hydrogen bond acceptor, influencing solubility and intermolecular interactions.
Caption: Key reactive sites of Bis(4-bromophenyl)phenylphosphine oxide.
Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for creating C-C bonds. Bis(4-bromophenyl)phenylphosphine oxide is an excellent substrate for building larger, symmetrical or asymmetrical conjugated systems.
Representative Protocol: Double Suzuki-Miyaura Coupling
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Reaction Setup: To a Schlenk flask under argon, add Bis(4-bromophenyl)phenylphosphine oxide (1.0 equivalent), the desired arylboronic acid (2.2-2.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically aqueous sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) (3.0 equivalents).
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Solvent: A degassed solvent system, such as a mixture of toluene, ethanol, and water, is added. The biphasic system is crucial for bringing the organic-soluble substrates and the water-soluble base into contact at the catalytic center.
-
Reaction: The mixture is heated, typically to 80-100 °C, and stirred vigorously until the starting material is consumed (monitored by TLC or LC-MS).
-
Workup and Purification: After cooling, the layers are separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The product is purified by column chromatography on silica gel.
This protocol is a self-validating system; the successful formation of the coupled product, confirmed by NMR and mass spectrometry, validates the reactivity of the C-Br bonds under these conditions.[7][8]
Applications in Research and Drug Development
The unique structure of Bis(4-bromophenyl)phenylphosphine oxide makes it a valuable building block in both materials science and medicinal chemistry.
Materials Science
Phosphine oxides are widely used in the development of high-performance organic materials due to their thermal stability and polarity.
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OLEDs: The phosphine oxide core can function as an electron-transporting or host material in Organic Light-Emitting Diodes (OLEDs). The two C-Br bonds allow for the attachment of various chromophoric units via cross-coupling, enabling the tuning of photophysical properties.
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Flame Retardants: The presence of both phosphorus and bromine atoms makes this compound and its derivatives potential synergistic flame retardants for polymers.[3] The phosphine oxide moiety tends to promote char formation in the condensed phase, while bromine compounds act as radical traps in the gas phase during combustion.
Caption: Role as a scaffold in materials science via cross-coupling.
Medicinal Chemistry and Drug Development
While this specific molecule is not a drug, the phosphine oxide functional group is a recognized pharmacophore. It is exceptionally stable metabolically and acts as a strong hydrogen bond acceptor. The FDA-approved cancer drug Brigatinib contains a dimethylphosphine oxide moiety, highlighting the group's value in modern drug design.[9]
Bis(4-bromophenyl)phenylphosphine oxide can serve as a scaffold to synthesize complex molecules for screening. The two bromine atoms allow for the introduction of diverse substituents to probe structure-activity relationships (SAR). Its rigid triaryl structure provides a well-defined vector for positioning these substituents in three-dimensional space.
Safety and Handling
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Hazard Statements: Causes skin and serious eye irritation. May cause respiratory irritation. (TCI America)
-
Precautionary Measures: Wear protective gloves, eye protection, and face protection. Use only in a well-ventilated area. Avoid breathing dust. Wash skin thoroughly after handling.
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Storage: Store in a cool (2-8 °C), dry place in a tightly sealed container under an inert atmosphere.
Conclusion
Bis(4-bromophenyl)phenylphosphine oxide is a robust and versatile chemical building block. Its value lies in the combination of a highly stable phosphine oxide core and two strategically placed, reactive aryl bromide handles. This bifunctionality provides chemists with a powerful platform for constructing complex molecular architectures through reliable and high-yielding cross-coupling chemistry, with significant applications in the synthesis of advanced materials and as a scaffold for potential therapeutic agents.
References
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The Royal Society of Chemistry. (n.d.). Supplementary Information for "Asymmetric Synthesis of P-Stereogenic Allenyl-phosphine Oxides via Cu-Catalyzed 1,3-Enynyl Azide Cycloaddition/Ring Opening Rearrangement". Retrieved from [Link]
- Wang, Y., et al. (n.d.). Novel Synthesis of Bis(4-bromophenyl)phosphine Oxide and Its Application in the Preparation of Water-soluble Phosphine Precursors.
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The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for "Phosphine oxide-catalysed reductive functionalisation of esters". Retrieved from [Link]
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Organic Syntheses. (n.d.). Procedure for a related reaction involving triphenylphosphine. Retrieved from [Link]
- Lastawiecka, E., et al. (n.d.). P-Arylation of Secondary Phosphine Oxides Catalyzed by Nickel Supported Nanoparticles. Supporting Information.
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PubChem. (n.d.). Bis(4-bromophenyl)phenylphosphine Oxide. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). Synthesis, crystal structure, Hirshfeld surface analysis, and energy framework of bis{3-(4-bromophenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-4H-1,2,4-triazol-4-ido}nickel(II) methanol disolvate. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Enantioseparation of P-Stereogenic Secondary Phosphine Oxides and Their Stereospecific Transformation to Various Tertiary Phosphine Oxides and a Thiophosphinate. Retrieved from [Link]
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ResearchGate. (n.d.). 31P-{1H) nuclear magnetic resonance spectra of some complexes. Retrieved from [Link]
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PubChem. (n.d.). Bis(4-bromophenyl)phenylphosphine Oxide Summary. Retrieved from [Link]
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MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Retrieved from [Link]
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MIT DSpace. (2011). Development and Applications of Pd Catalysts for C-N Cross-Coupling Reactions. Retrieved from [Link]
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ResearchGate. (n.d.). Bis(triphenylphosphine)palladium(II)phthalimide - An easily prepared precatalyst for efficient Suzuki-Miyaura coupling of aryl bromides. Retrieved from [Link]
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